4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide
Overview
Description
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide is an organic compound with a complex structure that includes an amino group, a dimethylamino-propyl chain, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Amidation: The carboxylic acid group of 3-methoxybenzoic acid is converted to an amide using 3-dimethylamino-propylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
Nitration and Reduction: The resulting amide is nitrated to introduce a nitro group, which is subsequently reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The amino and dimethylamino-propyl groups can interact with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound shares the dimethylamino-propyl chain but lacks the benzamide core.
4-amino-N,N-dimethylbenzamide: This compound has a similar benzamide structure but lacks the methoxy group.
Uniqueness
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties.
Properties
Molecular Formula |
C13H21N3O2 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide |
InChI |
InChI=1S/C13H21N3O2/c1-16(2)8-4-7-15-13(17)10-5-6-11(14)12(9-10)18-3/h5-6,9H,4,7-8,14H2,1-3H3,(H,15,17) |
InChI Key |
YHZSAVWVAXHDCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C=C1)N)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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